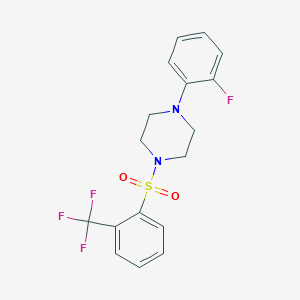![molecular formula C12H9N3S B2825909 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione CAS No. 1029792-27-5](/img/structure/B2825909.png)
7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione” is a compound that belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines are known to exhibit various biological activities and have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The yield was reported as 71% as a yellow solid . The synthesis involved reactions with various reagents and the product was characterized using techniques such as IR spectroscopy and NMR .Molecular Structure Analysis
The molecular structure of “7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione” can be inferred from its IUPAC name and the general structure of pyrrolo[3,2-d]pyrimidines . The compound contains a pyrrolo[3,2-d]pyrimidine core with a phenyl group at the 7-position and a thione group at the 4-position .Orientations Futures
The future directions for the study of “7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . This could include studies on their mechanism of action, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies .
Propriétés
IUPAC Name |
7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c16-12-11-10(14-7-15-12)9(6-13-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJBGIKPUGRAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC=NC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



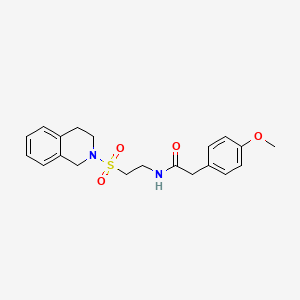
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide](/img/structure/B2825831.png)
![1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2825833.png)


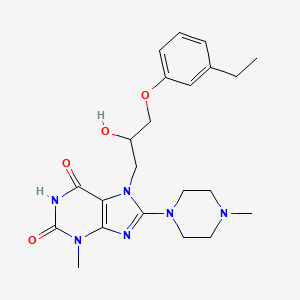

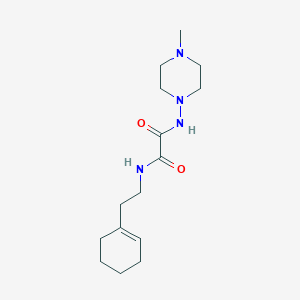
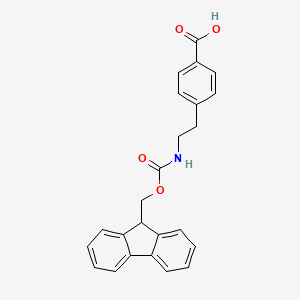
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2825845.png)
